![molecular formula C13H5Cl6F3N2O2 B3042586 N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide CAS No. 647825-63-6](/img/structure/B3042586.png)
N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide
Overview
Description
N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide is a useful research compound. Its molecular formula is C13H5Cl6F3N2O2 and its molecular weight is 490.9 g/mol. The purity is usually 95%.
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Biological Activity
N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, presenting research findings, case studies, and relevant data tables.
The compound is characterized by the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₄Cl₃F₃N₂O
- Molecular Weight : 399.6 g/mol
- Melting Point : 207-211 °C
Research indicates that this compound may function as an inhibitor of specific enzymes involved in pain pathways. It has been noted for its potential to modulate the activity of various targets such as FMO3 (Flavin-containing monooxygenase 3), which plays a crucial role in drug metabolism and the biotransformation of xenobiotics .
Anticancer Properties
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- Case Study : A study on triazene derivatives revealed that these compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the formation of reactive intermediates that alkylate DNA, leading to cell death .
Pain Modulation
The compound's ability to inhibit FMO3 suggests a potential role in pain management. Inhibitors of FMO enzymes have been explored for their capacity to modulate pain perception through various pathways:
- Research Findings : Inhibitors like this compound may reduce pain by altering metabolic pathways that contribute to pain signaling .
Table 1: Biological Activity Summary
Activity Type | Target Enzyme | Effect | Reference |
---|---|---|---|
Anticancer | DNA | Alkylation leading to apoptosis | |
Pain modulation | FMO3 | Inhibition |
Safety and Toxicology
While exploring the biological activity of this compound, safety considerations are paramount. The compound has been classified under hazardous materials due to its acute toxicity:
Scientific Research Applications
Pain Management
Recent studies have identified N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide as a potential inhibitor for FMO3 (flavin-containing monooxygenase 3), which is involved in pain signaling pathways. The compound has shown promise in modulating pain responses in preclinical models, suggesting its utility in developing new analgesics for conditions like arthritis and neuropathic pain .
Cancer Treatment
The compound's ability to interact with specific molecular targets makes it a candidate for cancer therapy. Research indicates that it may inhibit pathways involved in tumor growth and metastasis. For instance, compounds similar to this compound have been studied for their effects on cancer cell lines, showing reduced proliferation rates and increased apoptosis .
Bioconjugation Techniques
This compound can be utilized in bioconjugation reactions due to its reactive groups. This allows for the attachment of various biomolecules (like peptides or proteins) to create targeted drug delivery systems or diagnostic agents .
Immunology Research
In immunology, this compound is being investigated for its role as a reagent in assays that require precise targeting of immune cells. Its unique structure may enhance the efficacy of immunoassays by improving the binding affinity of antibodies to specific antigens .
Case Studies
Properties
IUPAC Name |
2,3,3-trichloro-N-[3-(2,3,3-trichloroprop-2-enoylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl6F3N2O2/c14-7(9(16)17)11(25)23-5-1-4(13(20,21)22)2-6(3-5)24-12(26)8(15)10(18)19/h1-3H,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIPWXZEFKHWKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)C(=C(Cl)Cl)Cl)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl6F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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